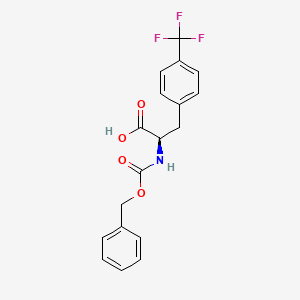

Cbz-4-Trifluoromethyl-D-Phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cbz-4-Trifluoromethyl-D-Phenylalanine is a useful research compound. Molecular weight is 367.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in fluorinated amino acids due to their potential as therapeutic agents and radiotracers.

Enzyme Inhibition

Fluorinated phenylalanines, including Cbz-4-TF-D-Phe, have been studied for their role as enzyme inhibitors. The introduction of trifluoromethyl groups can enhance binding affinity to target enzymes, making these compounds valuable in drug design. Research indicates that fluorinated amino acids can stabilize the structure of peptides, thereby improving their efficacy as enzyme inhibitors .

Radiolabeled Tracers

The synthesis of radiofluorinated derivatives of phenylalanine has been explored for their use in Positron Emission Tomography (PET). Cbz-4-TF-D-Phe can be labeled with fluorine-18, allowing for non-invasive imaging of tumors and other pathological conditions. Studies have demonstrated that such radiolabeled compounds exhibit high tumor uptake and low background interference, making them promising candidates for cancer diagnostics .

Synthesis Techniques

The synthesis of Cbz-4-TF-D-Phe typically involves several advanced chemical methodologies:

Negishi Cross-Coupling

One effective method for synthesizing fluorinated phenylalanines is the Negishi cross-coupling reaction, which allows for the introduction of trifluoromethyl groups onto the aromatic ring . This method utilizes organozinc compounds and aryl halides, providing a versatile approach to creating various phenylalanine derivatives.

Photooxidative Cyanation

Recent advancements include a photooxidative cyanation process that offers a protecting group-free synthesis route for racemic fluorinated phenylalanines. This method employs singlet oxygen to facilitate the reaction, resulting in high yields of the desired products .

Biological Studies

Research into the biological effects of Cbz-4-TF-D-Phe has revealed its potential neuroprotective properties. In animal models, compounds derived from fluorinated phenylalanines have shown promise in treating conditions such as chronic cerebral hypoperfusion by improving cerebral blood flow and cognitive functions .

Comparative Analysis of Fluorinated Phenylalanines

The following table summarizes key characteristics and applications of various fluorinated phenylalanines, including Cbz-4-TF-D-Phe:

| Compound | Synthesis Method | Applications | Key Findings |

|---|---|---|---|

| Cbz-4-Trifluoromethyl-D-Phe | Negishi Cross-Coupling | Enzyme inhibitors, PET tracers | Enhanced stability and binding affinity |

| L-4-Fluorophenylalanine | Direct Radiofluorination | Cancer imaging | High tumor uptake with low background noise |

| D-Trifluoromethyl-L-Phe | Photooxidative Cyanation | Neuroprotective studies | Improved cognitive recovery in ischemic models |

特性

分子量 |

367.39 |

|---|---|

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。